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Compound of Interest

Compound Name: N-Phthaloyl-L-glutamic acid

Cat. No.: B554708 Get Quote

Introduction

N-Phthaloyl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is

protected by a phthaloyl group. This modification is crucial in peptide synthesis and other areas

of medicinal chemistry, preventing the amino group from participating in unwanted side

reactions. Accurate structural confirmation and purity assessment of this compound are

paramount for its application in research and drug development. This document provides a

comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS)—used to characterize N-Phthaloyl-L-glutamic
acid.

Data Presentation
The following tables summarize the quantitative spectroscopic data for N-Phthaloyl-L-
glutamic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Solvent/Frequ
ency

12.03 Broad Signal 2H
Carboxylic Acid

(-COOH)

DMSO-d₆ / 600

MHz

7.85 - 7.93 Multiplet 4H
Aromatic

(Phthaloyl)

DMSO-d₆ / 600

MHz

5.31 Singlet 1H α-CH
DMSO-d₆ / 600

MHz

2.71 Multiplet 2H γ-CH₂
DMSO-d₆ / 600

MHz

2.32 Triplet 2H β-CH₂
DMSO-d₆ / 600

MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Solvent/Frequency

180.5 Carboxylic Acid Carbon DMSO / 150 MHz

177.1 Carboxylic Acid Carbon DMSO / 150 MHz

158.9 Phthaloyl Carbonyl Carbon DMSO / 150 MHz

137.2 Aromatic Carbon DMSO / 150 MHz

129.5 Aromatic Carbon DMSO / 150 MHz

117.8 Aromatic Carbon DMSO / 150 MHz

56.5 α-Carbon DMSO / 150 MHz

41.4 γ-Carbon DMSO / 150 MHz

32.3 β-Carbon DMSO / 150 MHz

Table 3: Mass Spectrometry (MS) Data
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m/z Value Ion Type Technique

300.0472 [M+Na]⁺ HRMS (ESI⁺)

277.0586 [M]
Monoisotopic Mass

(Computed)

Table 4: Infrared (IR) Spectroscopy Data

While specific peak values for N-Phthaloyl-L-glutamic acid are not detailed in the available

literature, the technique is consistently used for characterization. The expected characteristic

absorptions would include:

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid groups.

~1775 cm⁻¹ and ~1710 cm⁻¹: Symmetric and asymmetric C=O stretching of the phthalimide

group.

~1700 cm⁻¹: C=O stretch of the carboxylic acid groups.

~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

Experimental Protocols
The data presented in this guide were obtained through established analytical chemistry

protocols.

2.1 Synthesis of N-Phthaloyl-L-glutamic Acid

The compound is typically synthesized via the condensation reaction of one equimolar

equivalent of L-glutamic acid with one equimolar equivalent of phthalic anhydride.[1] The

reaction is carried out in a solution of acetic acid.[1]

2.2 NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 600 MHz or 400 MHz spectrometer.[2] Samples

were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in

parts per million (ppm) relative to a standard reference.
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2.3 Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization

(ESI) source in positive ion mode (ESI⁺).[3] This technique provides highly accurate mass-to-

charge ratio (m/z) data, enabling the confirmation of the elemental composition.[3]

2.4 Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra were recorded on a Bruker Tensor 27 or Bruker

Vector 22 spectrometer.[2][3] Samples were prepared as potassium bromide (KBr) pellets, a

common technique for solid-state IR analysis.[2][3]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like N-Phthaloyl-L-glutamic acid.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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